6-(4-chlorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
The compound 6-(4-chlorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a triazolopyridazine core substituted with a 4-chlorophenyl group at position 6 and a 2-oxoethylpiperazine moiety at position 2. The piperazine ring is further functionalized with a 2-fluorophenyl group.
The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in epigenetic regulation (e.g., bromodomain and extraterminal [BET] inhibitors) .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN6O2/c24-17-7-5-16(6-8-17)19-9-10-21-27-30(23(33)31(21)26-19)15-22(32)29-13-11-28(12-14-29)20-4-2-1-3-18(20)25/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOWSJXGJPPGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the thiophene and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to this structure may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. The piperazine moiety is often associated with enhanced serotonergic activity, which is crucial for mood regulation.
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Antipsychotic Potential :
- The fluorinated phenyl group may enhance binding affinity to dopamine receptors, suggesting that this compound could be investigated for antipsychotic effects. Studies have shown that modifications to the piperazine ring can lead to improved efficacy against schizophrenia symptoms.
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Neuroprotective Effects :
- Emerging data suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative disorders. Its ability to modulate oxidative stress and inflammation pathways could be a focus for future studies.
Mechanistic Insights
The compound's mechanism of action is likely linked to its interaction with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Table 1: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Serotonin Receptor Modulation | Enhances serotonin levels, potentially alleviating depressive symptoms. |
| Dopamine Receptor Interaction | May reduce psychotic symptoms by modulating dopamine activity. |
| Antioxidant Activity | Reduces oxidative stress in neuronal cells, protecting against damage. |
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of similar compounds:
-
Study on Antidepressant Effects :
- A recent study demonstrated that compounds with similar structures exhibited significant antidepressant-like effects in animal models when administered at specific doses.
-
Research on Neuroprotective Properties :
- Another study highlighted the neuroprotective effects of related triazole derivatives in models of Alzheimer's disease, suggesting a potential therapeutic role for this compound in neurodegenerative conditions.
-
Clinical Trials :
- Ongoing clinical trials are assessing the efficacy of derivatives of this compound in treating mood disorders and schizophrenia, with preliminary results indicating promise.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares structural homology with several triazolopyridazine derivatives, differing primarily in substituent patterns. Key analogs include:
Key Findings from Analog Studies
- AZD5153: This bivalent BET inhibitor demonstrates enhanced potency (IC50 = 2.5 nM for BRD4) due to dual interactions with bromodomains. Its 3-methoxy group and phenoxyethyl linker optimize solubility and pharmacokinetics (bioavailability >80%) .
- Bis(4-Fluorophenyl)butyl Analog : The trifluoromethyl group at position 3 and bulky bis(4-fluorophenyl)butyl chain may improve metabolic stability but reduce solubility compared to the target compound.
Impact of Substituent Variations
- Piperazine Modifications : The 2-fluorophenyl group in the target compound’s piperazine moiety may confer higher selectivity than AZD5153’s unsubstituted piperazine, as fluorination can alter electron density and steric interactions .
- Chlorophenyl vs.
- Oxoethyl Linker: The 2-oxoethyl group in the target compound may facilitate hydrogen bonding with target proteins, a feature absent in AZD5153’s phenoxyethyl linker .
Biological Activity
The compound 6-(4-chlorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a multi-functional structure that includes a triazolo-pyridazinone core with piperazine and chlorophenyl substituents. The molecular formula is , and it exhibits various pharmacological properties due to its unique structural features.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways.
- Receptor Binding : The chlorophenyl group may enhance binding affinity to certain receptors, influencing various physiological responses.
Anticancer Properties
The triazolo-pyridazinone framework has been linked to anticancer activity in several studies. Compounds with similar structures have demonstrated:
- Cytotoxic effects : In vitro studies show that these compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
Case Studies
- Study on Piperazine Derivatives :
- Antioxidant Activity :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
